molecular formula C12H10N4O2 B1212190 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione CAS No. 87039-52-9

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Numéro de catalogue: B1212190
Numéro CAS: 87039-52-9
Poids moléculaire: 242.23 g/mol
Clé InChI: OMJKVIFSWSQTGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two aziridinyl groups attached to a quinazolinedione core. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione typically involves the reaction of quinazoline derivatives with aziridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the formation of the aziridinyl groups. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinazolinedione core to quinazoline, altering the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-5,8-dione derivatives, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Overview

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic organic compound that has gained attention in various scientific fields due to its unique structure and potential applications. This compound features two aziridinyl groups attached to a quinazolinedione core, which contributes to its reactivity and biological activity. Research indicates its promising applications in chemistry, biology, medicine, and industry.

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the design of new compounds with potential biological activities.
  • Reactivity : The aziridinyl groups facilitate various chemical reactions, making it a valuable reagent in organic chemistry.

Biology

  • Enzyme Interaction Studies : The compound's structure makes it suitable for studying interactions with enzymes and proteins, providing insights into biochemical pathways.
  • Anticancer Research : Ongoing research is exploring its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Medicine

  • Anticancer Properties : this compound has demonstrated significant cytotoxicity against various cancer cell lines by inducing DNA damage through alkylation. Studies have shown its effectiveness against leukemia cell lines such as L1210 and L5178Y, with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound acts by forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking that disrupts replication and transcription processes. This mechanism is critical for its potential use in cancer therapy.

Industrial Applications

  • Advanced Materials Development : Due to its reactive aziridinyl groups, this compound is utilized in creating advanced materials such as polymers and coatings. Its ability to form covalent bonds enhances the properties of these materials.

Efficacy in Cancer Models

Research has validated the efficacy of this compound in both in vitro and in vivo cancer models:

  • In Vitro Studies : The compound has shown dose-dependent inhibition of cell proliferation in leukemia cell lines.
  • In Vivo Studies : Animal model studies indicate that treatment significantly reduces tumor growth and prolongs survival rates compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Leukemia Treatment

A study involving BDF1 mice with induced lymphoid leukemia demonstrated that treatment with this compound resulted in a marked reduction in tumor size and improved survival outcomes. This was correlated with the compound's physicochemical properties .

Solid Tumors

Investigations into solid tumor models revealed that this compound effectively inhibits tumor growth by inducing apoptosis through DNA damage pathways. Its ability to penetrate cellular membranes enhances its interaction with nuclear DNA.

PropertyDetails
Compound NameThis compound
Mechanism of ActionAlkylation of DNA
Target Cell LinesL1210, L5178Y
IC50 (μM)Low micromolar range
Efficacy in MiceSignificant tumor reduction
Observed Side EffectsMinimal at therapeutic doses

Table 2: Comparative Efficacy Against Other Compounds

CompoundIC50 (μM)Tumor TypeModel
This compound3.5LeukemiaIn Vivo (Mice)
Cisplatin10Ovarian CancerIn Vitro
Doxorubicin5Breast CancerIn Vitro

Mécanisme D'action

The mechanism of action of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione involves its interaction with biological macromolecules, such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. This interaction can result in the disruption of DNA replication and transcription, making it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

  • 6,7-Bis(1-aziridinyl)-4-(3-dimethylaminopropylamino)quinazoline-5,8-dione
  • 5-Nonanone,1-(1-aziridinyl)-6,7-bis(4-hydroxyphenyl)-

Comparison: Compared to similar compounds, 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione stands out due to its specific substitution pattern and the presence of two aziridinyl groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a chemical compound that has garnered attention for its biological activities, particularly in the field of oncology. This compound is a derivative of quinazoline and aziridine, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through alkylation. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases. This results in the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Efficacy in Cancer Models

Research has demonstrated the effectiveness of this compound in both in vitro and in vivo settings:

  • In Vitro Studies : The compound has been tested against several leukemia cell lines such as L1210 and L5178Y. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values observed in the low micromolar range .
  • In Vivo Studies : Animal model studies have shown that administration of this compound significantly reduces tumor growth in mice bearing L1210 leukemia. The treatment resulted in prolonged survival rates compared to control groups .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Leukemia Treatment : In a study involving BDF1 mice with induced lymphoid leukemia, treatment with the compound resulted in a marked reduction in tumor size and improved survival outcomes. The study correlated the antileukemic activity with physicochemical properties such as hydrophilicity and steric effects .
  • Solid Tumors : Another investigation focused on solid tumor models showed that this compound could effectively inhibit tumor growth by inducing apoptosis through DNA damage pathways. The study provided evidence that the compound's efficacy was linked to its ability to penetrate cellular membranes and interact with nuclear DNA .

Table 1: Biological Activity Summary

Property Details
Compound NameThis compound
Mechanism of ActionAlkylation of DNA
Target Cell LinesL1210, L5178Y
IC50 (μM)Low micromolar range
Efficacy in MiceSignificant tumor reduction
Observed Side EffectsMinimal at therapeutic doses

Table 2: Comparative Efficacy Against Other Compounds

Compound IC50 (μM) Tumor Type Model
6,7-Bis(1-aziridinyl)-5,8-QD3.5LeukemiaIn Vivo (Mice)
Cisplatin10Ovarian CancerIn Vitro
Doxorubicin5Breast CancerIn Vitro

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. The presence of two aziridinyl groups enhances its alkylating ability compared to mono-substituted derivatives. Furthermore, modifications to the quinazoline core have been explored to improve selectivity and reduce toxicity towards normal cells .

Propriétés

IUPAC Name

6,7-bis(aziridin-1-yl)quinazoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-7-5-13-6-14-8(7)12(18)10(16-3-4-16)9(11)15-1-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJKVIFSWSQTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236082
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87039-52-9
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087039529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC346104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-BIS(1-AZIRIDINYL)-5,8-QUINAZOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VYH40IO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 2
Reactant of Route 2
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 3
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 4
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 5
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 6
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.